molecular formula C10H12ClNO5S2 B1586629 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride CAS No. 465514-13-0

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1586629
CAS No.: 465514-13-0
M. Wt: 325.8 g/mol
InChI Key: ZZSBUDUHESWZJB-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO5S2 and a molecular weight of 325.78 g/mol . It is characterized by the presence of a morpholine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature until the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Catalysts: Base catalysts such as triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride serves as a critical building block in the synthesis of pharmaceutical compounds. It has been explored for its potential antitumor activity , particularly in the development of novel anticancer agents. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, with IC50_{50} values in the nanomolar range .

Case Study: Antitumor Activity
A study demonstrated that specific derivatives of this compound exhibited significant inhibition of tumor cell proliferation and induced apoptosis in MDA-MB-231 cells. Flow cytometry analyses revealed that these compounds could effectively arrest the cell cycle at the G2/M phase, indicating their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that enhance material properties like thermal stability and mechanical strength.

Application Example: Polymer Synthesis
The compound can be used to create sulfonamide-containing polymers that exhibit improved solubility and reactivity, making them suitable for applications in coatings and adhesives .

Biological Studies

This compound is also employed in biological assays to study enzyme interactions and cellular processes. Its ability to modify proteins through sulfonation enables researchers to investigate the role of specific enzymes in metabolic pathways.

Biological Assay Example: Enzyme Inhibition
Research has shown that sulfonyl chlorides can act as enzyme inhibitors by covalently modifying active site residues. This property is exploited to develop selective inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)sulfonylbenzenesulfonyl chloride
  • 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride
  • 4-(Aminosulfonyl)benzenesulfonyl chloride

Uniqueness

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications .

Biological Activity

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonamides. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅ClN₂O₄S₂
  • Molecular Weight : 336.85 g/mol
  • CAS Number : 465514-13-0

This sulfonyl chloride features a morpholine ring, which contributes to its biological properties by enhancing solubility and reactivity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis. In particular, it:

  • Inhibits Enzyme Activity : The compound can competitively inhibit enzymes involved in the synthesis of folate in microorganisms, thereby hindering their growth and proliferation .

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. They are effective against both gram-positive and gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Streptococcus pneumoniaeEffective inhibition

A study highlighted that modifications in the sulfonamide structure can enhance antibacterial efficacy, suggesting that this compound may serve as a lead compound for further development .

Antitumor Activity

Recent investigations have demonstrated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung cancer)0.17
MDA-MB-231 (Breast cancer)0.05
HeLa (Cervical cancer)0.07

Flow cytometry analyses revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells, particularly at concentrations as low as 0.1 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that modifications at the morpholine ring or sulfonamide group can significantly impact biological activity. For example:

  • Substituents on the Morpholine Ring : Alterations can enhance solubility and binding affinity to target enzymes.
  • Positioning of Sulfonamide Groups : The position and nature of substituents on the benzene ring influence antimicrobial potency and selectivity.

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of this compound. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling in laboratory settings .

Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBUDUHESWZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381553
Record name 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-13-0
Record name 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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